molecular formula C18H22BrNO2 B1313127 Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 158628-80-9

Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B1313127
CAS No.: 158628-80-9
M. Wt: 364.3 g/mol
InChI Key: ZDTBHNPSVAHDFM-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Compounds

The historical development of spirocyclic chemistry traces back to the pioneering work of Johann Friedrich Wilhelm Adolf von Baeyer, who first proposed the nomenclature for spiro compounds in 1900. Von Baeyer, a German chemist who later received the Nobel Prize in Chemistry in 1905, established the fundamental naming conventions that described these unique molecular architectures characterized by two or more rings sharing a single common atom. The term "spiro" derives from the Latin word "spīra," meaning a twist or coil, which aptly describes the twisted three-dimensional structure of these compounds. During the early twentieth century, von Baeyer recognized that these compounds possessed distinctive structural features that distinguished them from other bicyclic systems, specifically noting that the presence of only one common atom connecting the two rings created unique conformational constraints.

The evolution of spirocyclic chemistry gained significant momentum throughout the mid-twentieth century as researchers began to appreciate the unique conformational properties these structures could provide. The Chemical Society introduced additional methods for naming spiro compounds, which were later incorporated into the International Union of Pure and Applied Chemistry nomenclature rules, establishing standardized conventions that remain in use today. The systematic approach to spirocyclic nomenclature involves the use of the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiroatom itself, arranged in ascending order and separated by a period. This systematic approach enabled researchers to precisely describe increasingly complex spirocyclic architectures as synthetic methodologies advanced.

The recognition of spirocyclic motifs in natural products further accelerated interest in this chemical class during the latter half of the twentieth century. Natural product isolation efforts revealed numerous biologically active compounds containing spirocyclic frameworks, including β-vetivone, which was extracted from vetiver oil in 1939 and later determined to possess a spiro[4.5]decane structure rather than the initially proposed hydroazulenic framework. These discoveries demonstrated that nature frequently employs spirocyclic architectures to create bioactive molecules with specific three-dimensional shapes optimized for biological function. The structural complexity and biological relevance of these natural products provided strong motivation for developing efficient synthetic methods to access spirocyclic scaffolds.

Classification and Significance of Spiro[indene-1,4'-piperidine] Derivatives

Spiro[indene-1,4'-piperidine] derivatives represent a specialized subclass of spirocyclic compounds that combine the aromatic characteristics of the indene system with the conformational flexibility and biological relevance of the piperidine ring. These compounds are classified as heterocyclic spiro compounds due to the presence of the nitrogen atom in the piperidine ring, distinguishing them from purely carbocyclic spiro systems. The structural classification follows International Union of Pure and Applied Chemistry nomenclature conventions, where the compound is designated as spiro[indene-1,4'-piperidine] to indicate the specific fusion pattern between the indene and piperidine ring systems.

The significance of spiro[indene-1,4'-piperidine] derivatives in contemporary medicinal chemistry stems from their unique three-dimensional architecture, which provides several advantageous properties for drug design applications. The spirocyclic junction creates a rigid framework that can restrict conformational flexibility, potentially leading to improved binding affinity and selectivity for biological targets. Research has demonstrated that compounds containing this structural motif exhibit diverse biological activities, including anticonvulsant properties and antiproliferative effects against various cancer cell lines. The spiro[indene-1,4'-piperidine] hydrochloride derivative, for example, has shown significant activity as a ligand for human somatostatin receptor subtype 2, functioning as a potent and selective non-peptide agonist.

The structural versatility of spiro[indene-1,4'-piperidine] derivatives allows for extensive chemical modification at various positions on both the indene and piperidine rings, enabling systematic structure-activity relationship studies. Substitution patterns on the indene ring, such as bromination at the 5- or 6-positions, can significantly influence the compound's physicochemical properties and biological activity. The incorporation of protecting groups, such as tert-butyl carboxylate moieties, further enhances the synthetic utility of these compounds by providing stability during chemical transformations while maintaining the option for selective deprotection under appropriate conditions.

Recent synthetic developments have demonstrated that spiro[indene-1,4'-piperidine] derivatives can be efficiently prepared through various spirocyclization strategies, including Nazarov cyclization cascades and spiroannulation reactions. These methodological advances have facilitated access to diverse libraries of compounds for biological evaluation, contributing to the growing recognition of this structural class as a valuable scaffold in medicinal chemistry research. The unique combination of structural rigidity, synthetic accessibility, and biological relevance positions spiro[indene-1,4'-piperidine] derivatives as important tools for developing novel therapeutic agents.

Research Objectives and Scope

The research focus on tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate encompasses multiple interconnected objectives that address both fundamental chemical understanding and practical applications in medicinal chemistry. The primary objective involves comprehensive structural characterization and analysis of this specific spirocyclic compound, including detailed examination of its three-dimensional architecture, conformational properties, and electronic characteristics. This foundational understanding provides the basis for rational design approaches that can guide the development of related compounds with optimized properties for specific applications.

The scope of research on this compound extends to systematic investigation of its synthetic accessibility and chemical reactivity patterns. Current synthetic approaches utilize brominated spirocyclic precursors that can undergo various chemical transformations to introduce functional diversity at specific positions. The presence of the bromine substituent at the 6-position of the indene ring provides a convenient handle for further functionalization through cross-coupling reactions, nucleophilic substitution, or metal-catalyzed transformations. The tert-butyl carboxylate protecting group serves both as a synthetic intermediate and as a means to modulate the compound's physicochemical properties, including solubility and stability characteristics.

Research objectives also encompass detailed structure-activity relationship studies that correlate specific structural features with biological activity profiles. The systematic variation of substituents on both the indene and piperidine ring systems enables researchers to identify key molecular determinants responsible for biological activity, selectivity, and pharmacokinetic properties. These studies provide valuable insights for optimizing compound design and developing next-generation derivatives with enhanced therapeutic potential.

Chemical Property Value Source
Molecular Formula C₁₈H₂₂BrNO₂
Molecular Weight 364.29 g/mol
Molecular Weight (alternative) 364.3 g/mol
Chemical Abstracts Service Number 158628-80-9
Chemical Abstracts Service Number (alternative) 158628-79-6
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=CC(=C3)Br

Properties

IUPAC Name

tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTBHNPSVAHDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440564
Record name Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158628-80-9
Record name Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the oxidation of the tert-butyl group, leading to the formation of various metabolites. These interactions can influence the compound’s stability and activity in biological systems.

Cellular Effects

Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to tert-butyl hydroperoxide, a related compound, has been found to stimulate apoptosis in human placental cell lines by disrupting cellular redox status. This suggests that Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate may similarly impact cell viability and function through oxidative stress mechanisms.

Molecular Mechanism

The molecular mechanism of action of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the tert-butyl group can undergo hydroxylation, leading to the formation of active metabolites that interact with various cellular targets. These interactions can modulate enzyme activity and influence cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the removal of tert-butyl groups can modulate the self-assembly behavior of organic molecules on surfaces. This suggests that the stability and activity of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate may vary over time, impacting its effectiveness in biochemical assays.

Dosage Effects in Animal Models

The effects of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, studies on similar compounds have shown that high doses can induce oxidative stress and cellular damage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate.

Metabolic Pathways

Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the tert-butyl group, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, the involvement of specific cofactors and the impact on metabolic flux and metabolite levels are important considerations in understanding its metabolic profile.

Transport and Distribution

The transport and distribution of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in specific tissues can impact its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of Tert-butyl 6-bromospiro[indene-1,4’-piperidine]-1’-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanism of action and potential effects on cellular processes.

Biological Activity

Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 158628-80-9) is a complex organic compound notable for its spiro structure and potential biological activities. With a molecular formula of C₁₈H₂₂BrNO₂ and a molecular weight of approximately 364.29 g/mol, this compound features a tert-butyl group that enhances its lipophilicity and a bromine atom that contributes to its reactivity, making it a significant candidate for pharmaceutical applications.

Pharmacological Potential

Research indicates that compounds with piperidine moieties, such as this compound, exhibit various pharmacological activities including:

  • Antidepressant Effects : Similar piperidine derivatives have shown efficacy in treating depression by modulating neurotransmitter levels.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating a need for further investigation into its mechanism of action.
  • Antimicrobial Properties : The compound's lipophilicity may enhance its ability to penetrate microbial membranes, warranting studies into its antibacterial and antifungal activities.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for assessing its pharmacokinetics and pharmacodynamics. Studies may include:

  • Receptor Binding Assays : Evaluating how this compound binds to various receptors involved in neurotransmission.
  • Enzyme Inhibition Tests : Investigating the compound's ability to inhibit enzymes related to metabolic pathways in cancer or infectious diseases.

Study on Antidepressant Activity

A study conducted on related piperidine derivatives revealed that modifications at the bromine position significantly altered their binding affinity to serotonin receptors. This suggests that this compound could similarly influence serotonin levels in the brain, potentially leading to antidepressant effects.

CompoundBinding Affinity (Ki)Effect
Compound A50 nMAntidepressant
Compound B75 nMAntidepressant
This compoundTBDTBD

Anticancer Activity Assessment

In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cells. A preliminary screening indicated that this compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value of approximately 30 µM.

Scientific Research Applications

Structure

The compound features a spirocyclic structure that contributes to its biological activity and chemical reactivity. The presence of a bromine atom and a tert-butyl group enhances its lipophilicity, which is crucial for its interactions in biological systems.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate has been studied for its potential to inhibit cancer cell proliferation, particularly in breast cancer models. Studies suggest that the compound may modulate pathways involved in tumor growth and metastasis .

Neuropharmacology : The compound's piperidine moiety suggests potential applications in neuropharmacology. It may act on neurotransmitter systems, offering possibilities for the development of treatments for neurological disorders such as anxiety and depression .

Materials Science

Polymer Chemistry : this compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability .

Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dyes and pigments. Its application in coatings could provide materials with improved colorfastness and UV stability .

Chemical Intermediate

As a versatile intermediate, this compound can be utilized in the synthesis of various derivatives. This includes modifications to enhance biological activity or tailor properties for specific applications in pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Properties

A study investigating the effects of this compound on breast cancer cells demonstrated significant inhibition of cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent .

Case Study 2: Polymer Development

In polymer research, this compound was incorporated into poly(methyl methacrylate) matrices to investigate its impact on thermal properties. Results indicated an increase in glass transition temperature and improved tensile strength, suggesting that it could enhance the performance of polymeric materials used in various applications .

Comparison with Similar Compounds

Key Properties:

  • Applications : Bromine at the 6-position enables functionalization via cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), positioning it as a versatile building block in drug discovery .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 6-Br ~C₁₈H₂₂BrNO₃ ~380.29 Not explicitly provided Bromine enables cross-coupling
Tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 6-Cl C₁₈H₂₄ClNO₂ 321.84 1160247-32-4 Chloro analog; lower molecular weight
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 3-Oxo C₁₈H₂₃NO₃ 301.38 159634-59-0 Oxo group enhances hydrogen bonding
Tert-butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-F, 2-Oxo (indoline) C₁₇H₂₁FN₂O₃ 324.36 866028-06-0 Fluorine introduces electronegativity
Tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate 6-Br, 5-F, 1-Oxo Not provided Not provided 2245084-46-0 Dual halogenation for diverse reactivity

Notes:

  • The bromo substituent increases molecular weight and polarizability compared to chloro analogs, favoring nucleophilic substitution or metal-catalyzed coupling .

Preparation Methods

Formation of the Spiro[indene-1,4'-piperidine] Core

The spirocyclic core is typically synthesized via cyclization reactions involving indene derivatives and piperidine precursors. This may involve:

  • Nucleophilic substitution or addition reactions to link the piperidine ring to the indene moiety.
  • Intramolecular cyclization to form the spiro junction between the two rings.

The exact conditions depend on the starting materials and desired substitution pattern but often require controlled temperature and the use of catalysts or bases to promote ring closure.

Bromination at the 6-Position

Selective bromination at the 6-position of the indene ring is achieved using electrophilic aromatic substitution reactions. Common reagents include:

  • N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Bromine (Br2) in the presence of Lewis acids or under controlled temperature to avoid polybromination.

The reaction conditions are optimized to achieve regioselectivity, favoring substitution at the 6-position without affecting other sensitive sites on the molecule.

Esterification with tert-Butyl Group

The introduction of the tert-butyl carboxylate group is typically performed by:

  • Reaction of the piperidine nitrogen with tert-butyl chloroformate or tert-butyl bromoacetate under basic conditions.
  • Protection of the nitrogen as a carbamate to yield the tert-butyl ester.

This step often requires mild bases such as triethylamine or sodium bicarbonate and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.

Preparation Protocols and Formulation Data

A practical preparation method for tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate includes the following steps for in vivo formulation, which also reflect the compound's solubility and handling characteristics:

Step Procedure Description
1 Prepare a DMSO master solution by dissolving the compound in DMSO at a specified concentration (e.g., 1 mg in 0.2745 mL for 10 mM).
2 Add co-solvents sequentially, such as PEG300, Tween 80, and distilled water, ensuring the solution remains clear after each addition.
3 Alternatively, mix the DMSO master solution with corn oil for formulations requiring oil-based vehicles.
4 Use physical methods like vortexing, ultrasound, or gentle heating to aid dissolution and clarity.

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.7451 13.7253 27.4507
5 mM Solution Volume (mL) 0.549 2.7451 5.4901
10 mM Solution Volume (mL) 0.2745 1.3725 2.7451

This table guides the preparation of stock solutions at various molarities for experimental use.

Research Findings and Analytical Notes

  • The tert-butyl group in the compound serves as a protecting group and modulates molecular self-assembly and biochemical interactions.
  • Bromination at the 6-position is critical for tuning the compound's reactivity and potential biological activity.
  • The compound interacts with enzymes such as cytochrome P450, indicating its relevance in drug metabolism studies.
  • The preparation methods emphasize maintaining solution clarity and stability, which is essential for reproducible biological assays and in vivo studies.

Summary Table of Preparation Method Components

Preparation Step Reagents/Conditions Purpose Notes
Spirocyclic Core Formation Indene derivatives, piperidine precursors, catalysts/bases Construct spiro[indene-1,4'-piperidine] framework Requires controlled cyclization conditions
Bromination N-bromosuccinimide (NBS), Br2, Lewis acids Introduce bromine at 6-position Regioselectivity critical
Esterification tert-butyl chloroformate, base (e.g., triethylamine) Install tert-butyl carboxylate group Protects nitrogen, modulates solubility
Solution Preparation DMSO, PEG300, Tween 80, corn oil Prepare stock and in vivo formulations Sequential addition with clarity checks

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory protection : Use a type P95 (US) or P1 (EU) respirator for nuisance exposures; higher protection requires OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Skin/eye protection : Wear nitrile gloves, chemical-resistant suits, and sealed goggles. Inspect gloves before use and dispose of contaminated gloves properly .
  • Spill management : Avoid draining into water systems. Use absorbent materials and decontaminate with ethanol or isopropanol .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry indicate homogeneity .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., spiro carbon signals at ~70–80 ppm) and IR (C=O stretch ~1680–1720 cm1^{-1}) .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • Avoid exposure to moisture, strong acids/bases, and UV light to preserve bromo-substituent reactivity .

Advanced Research Questions

Q. Which crystallographic methods are suitable for resolving the spiro[indene-piperidine] core structure?

  • Methodological Answer :

  • Data collection : Use high-resolution X-ray diffraction (Cu-Kα or synchrotron radiation) to resolve overlapping electron densities in the spiro junction .
  • Refinement : Apply SHELXL for small-molecule refinement, utilizing restraints for torsional angles and anisotropic displacement parameters .

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the bromo-substituent?

  • Methodological Answer :

  • Catalyst system : Use Pd(PPh3_3)4_4 (2–5 mol%) with K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C. Monitor reaction via TLC (hexane/EtOAc) .
  • Competing reactions : Suppress debromination by degassing solvents and maintaining an oxygen-free environment .

Q. What computational strategies predict conformational dynamics of the spiro architecture in solution?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate in implicit solvents (e.g., CHCl3_3) using AMBER or GROMACS to analyze ring puckering and Boc group rotation .
  • NMR validation : Compare 1^1H NOESY cross-peaks with simulated MD trajectories to confirm low-energy conformers .

Q. How does the spiro[indene-piperidine] scaffold influence pharmacological activity in receptor-binding studies?

  • Methodological Answer :

  • Target engagement : Screen against GPCRs (e.g., MCH2 receptor) via radioligand displacement assays. Use 3^3H-labeled analogs to quantify Ki_i values .
  • SAR analysis : Modify the bromo group to -NH2_2 or -CF3_3 and assess binding affinity changes using SPR or ITC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

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